2,4-Dichloro-6-methoxypyrimidine
Overview
Description
2,4-Dichloro-6-methoxypyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 6. It is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2,4-Dichloro-6-methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities . .
Mode of Action
The mode of action of pyrimidine derivatives is often associated with their ability to inhibit key enzymes or interact with specific receptors. For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrimidine derivatives are known for their diverse chemical structures and substantial interest for organic, medicinal, and biological chemists due to their improved druglikeness and ADME-Tox properties . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. While pyrimidine derivatives are known to have a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methoxypyrimidine typically involves the chlorination of 6-methoxypyrimidine. One common method includes the reaction of 6-methoxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms at positions 2 and 4 with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Dichloro-6-methoxypyrimidine undergoes nucleophilic aromatic substitution reactions, where the chlorine atoms at positions 2 and 4 can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products:
- Substitution reactions yield a variety of derivatives depending on the nucleophile used. For example, reaction with an amine can produce 2-amino-4-chloro-6-methoxypyrimidine.
Scientific Research Applications
Chemistry: 2,4-Dichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex pyrimidine derivatives. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of antiviral, anticancer, and antimicrobial agents. Its derivatives have shown potential in inhibiting various biological targets, including enzymes and receptors involved in disease pathways.
Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of heterocyclic compounds that are important in various industrial applications.
Comparison with Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Similar structure but with the methoxy group at position 5.
2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group at position 6.
2,4,6-Trichloropyrimidine: Contains three chlorine
Properties
IUPAC Name |
2,4-dichloro-6-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNZDRHTTWBNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396917 | |
Record name | 2,4-dichloro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43212-41-5 | |
Record name | 2,4-Dichloro-6-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43212-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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